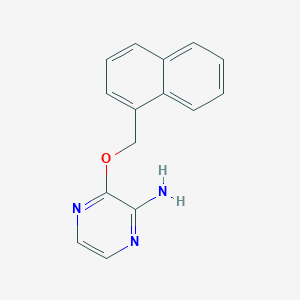

Pyrazinamine, 3-(1-naphthalenylmethoxy)-

Description

Contextualization within Pyrazinamine-Based Chemical Scaffolds and Analogs

The pyrazine (B50134) ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation. nih.gov This scaffold is a key component in numerous biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry. nih.govmdpi.com Pyrazinamide (B1679903), a primary antitubercular drug, is perhaps the most well-known example. mdpi.comnih.gov Its simple structure has served as a foundational template for the development of a multitude of analogs.

Researchers have systematically modified the pyrazinamide core to investigate structure-activity relationships (SAR). These modifications often involve the introduction of various substituents at different positions on the pyrazine ring. For instance, studies have explored the impact of substituting the amino group or adding groups to the ring itself. nih.govnih.gov The aim of creating these analogs is multifaceted, including enhancing potency, overcoming drug resistance, and broadening the spectrum of activity. The synthesis of hybrid molecules, where the pyrazinamide scaffold is combined with other pharmacophores, is a common strategy to achieve these goals. nih.gov

Rationale for Dedicated Research on Naphthalene-Substituted Pyrazinamines

The incorporation of a naphthalene (B1677914) moiety into drug candidates is a deliberate and strategic choice in medicinal chemistry. The naphthalene ring, a bicyclic aromatic hydrocarbon, is found in various biologically active natural products and synthetic compounds. nih.gov Its introduction can significantly influence a molecule's physicochemical properties, such as lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The rationale for attaching a naphthalene group to the pyrazinamine scaffold is based on several key considerations:

Enhanced Biological Activity: Naphthalene derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. nih.govresearchgate.net It is hypothesized that combining the pyrazinamine and naphthalene pharmacophores could result in a hybrid molecule with synergistic or novel biological effects.

Improved Pharmacokinetics: The naphthalene moiety can increase the metabolic stability of a compound compared to a simple benzene (B151609) ring, potentially leading to a longer duration of action. nih.gov

Modulation of Target Binding: The bulky and lipophilic nature of the naphthalene ring can lead to different or enhanced interactions with biological targets compared to smaller substituents.

The specific linkage in Pyrazinamine, 3-(1-naphthalenylmethoxy)-, an ether linkage, provides a degree of conformational flexibility, allowing the naphthalene group to orient itself optimally for target binding.

Overview of Current Research Gaps and Emerging Opportunities for Pyrazinamine, 3-(1-naphthalenylmethoxy)-

While extensive research has been conducted on pyrazinamide analogs and naphthalene-containing compounds independently, the specific molecule Pyrazinamine, 3-(1-naphthalenylmethoxy)- appears to be a relatively underexplored area of research. A comprehensive search of publicly available scientific literature does not reveal dedicated studies on its synthesis or biological evaluation. This represents a significant research gap.

The absence of direct research presents a number of emerging opportunities:

Synthesis and Characterization: The development of a novel and efficient synthetic route to Pyrazinamine, 3-(1-naphthalenylmethoxy)- and its full characterization would be the first crucial step.

Antimycobacterial Screening: Given its lineage from pyrazinamide, a primary focus would be to evaluate its activity against various strains of Mycobacterium tuberculosis, including drug-resistant strains. nih.gov

Broad-Spectrum Biological Evaluation: The presence of the naphthalene moiety suggests the potential for other biological activities. Therefore, screening against a panel of cancer cell lines, bacteria, and fungi could uncover novel therapeutic applications. nih.govcit.ie

Structure-Activity Relationship Studies: The synthesis of a library of related analogs, with variations in the substitution pattern on both the pyrazine and naphthalene rings, would provide valuable insights into the structure-activity relationships and guide the design of more potent compounds.

The table below summarizes the key research opportunities for this compound.

| Research Area | Description |

| Synthesis | Development of a novel and efficient synthetic pathway. |

| Antimycobacterial Activity | Evaluation against Mycobacterium tuberculosis and other mycobacterial species. |

| Anticancer Activity | Screening against a diverse panel of human cancer cell lines. |

| Antimicrobial Activity | Testing against a broad spectrum of pathogenic bacteria and fungi. |

| SAR Studies | Synthesis and evaluation of a library of analogs to understand structure-activity relationships. |

Structure

3D Structure

Properties

CAS No. |

642084-43-3 |

|---|---|

Molecular Formula |

C15H13N3O |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

3-(naphthalen-1-ylmethoxy)pyrazin-2-amine |

InChI |

InChI=1S/C15H13N3O/c16-14-15(18-9-8-17-14)19-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H2,16,17) |

InChI Key |

BEXXXWMGLUNDLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=NC=CN=C3N |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazinamine, 3 1 Naphthalenylmethoxy and Advanced Derivatives

Retrosynthetic Analysis and Strategic Disconnection Approaches for the Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors, which helps in designing a logical synthetic plan. amazonaws.comyoutube.comarxiv.org For the target molecule, 3-((naphthalen-1-yl)methoxy)pyrazin-2-amine, two primary disconnections are most logical.

C-O Ether Bond Disconnection: The most evident disconnection is at the ether linkage (a C-O bond). This is a common and reliable strategy. amazonaws.com This disconnection yields two key synthons: a nucleophilic 3-hydroxypyrazin-2-amine (or its synthetic equivalent) and an electrophilic naphthalen-1-ylmethyl halide, such as 1-(bromomethyl)naphthalene. This approach simplifies the problem into the synthesis of a functionalized pyrazinamine core and a separate naphthalene-based side chain.

Pyrazine (B50134) Ring Disconnection: A more fundamental disconnection involves breaking the bonds of the pyrazine ring itself. Pyrazine rings are typically formed via the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. mdpi.comresearchgate.net For a 2-aminopyrazine (B29847) structure, this would involve retrosynthetically cleaving the N1-C2 and N4-C3 bonds, leading to precursors like an activated glyoxal (B1671930) derivative and an aminoguanidine (B1677879) derivative.

Between these strategies, the C-O ether bond disconnection is generally preferred as it builds upon a pre-formed, stable heterocyclic core, often leading to higher convergence and yield in the final steps.

Figure 1: Key retrosynthetic disconnections for 3-((naphthalen-1-yl)methoxy)pyrazin-2-amine, highlighting the ether linkage and pyrazine core cleavages.

Figure 1: Key retrosynthetic disconnections for 3-((naphthalen-1-yl)methoxy)pyrazin-2-amine, highlighting the ether linkage and pyrazine core cleavages.Development of Novel Synthetic Routes to the Pyrazinamine Core Scaffold

The synthesis of the 2-aminopyrazine core is a critical step. Several methods have been developed for constructing pyrazine rings and their derivatives.

One established method involves the condensation of α-dicarbonyl compounds with 1,2-diamines. mdpi.com A potential route to the 3-hydroxy-2-aminopyrazine intermediate, identified in the retrosynthetic analysis, could start from diaminomaleonitrile (B72808) (DAMN), a versatile and commercially available starting material. Oxidation and subsequent cyclization reactions can lead to substituted pyrazine systems.

A more direct and widely utilized approach starts with pre-functionalized pyrazines. For instance, 3-chloropyrazine-2-carbonitrile (B110518) can undergo partial hydrolysis to form 3-chloropyrazine-2-carboxamide. nih.gov This intermediate is pivotal, as the chlorine atom at the C3 position is reactive and can be substituted by nucleophiles. While direct amination of the pyrazine ring can be low-yielding, starting with a halogenated pyrazine offers a more controlled and efficient pathway. nih.govresearchgate.net The amide group can then be converted to the required amine at C2 via a Hofmann rearrangement or similar transformation.

| Starting Material | Key Transformation | Resulting Core | Reference |

| Glyoxal derivative + Aminoguanidine | Condensation/Cyclization | 2-Aminopyrazine | mdpi.com |

| 3-Chloropyrazine-2-carbonitrile | Partial Hydrolysis | 3-Chloropyrazine-2-carboxamide | nih.gov |

| 3-Chloropyrazine-2-carboxamide | Nucleophilic Substitution (Hydroxide) | 3-Hydroxypyrazine-2-carboxamide | Analogous to nih.gov |

| 3-Hydroxypyrazine-2-carboxamide | Hofmann Rearrangement | 3-Hydroxypyrazin-2-amine | Standard Organic Transformation |

This interactive table outlines potential synthetic routes to key pyrazinamine core structures.

Elaboration of Functionalization Strategies at the C3 Position with Naphthalenylmethoxy Moieties

With the 3-hydroxypyrazin-2-amine core in hand, the final key step is the introduction of the (1-naphthalenyl)methoxy group. The Williamson ether synthesis is the classic and most direct method for this transformation. This involves deprotonating the hydroxyl group on the pyrazine ring with a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic alkoxide, which then displaces a halide from 1-(halomethyl)naphthalene.

Alternatively, if a 3-chloropyrazin-2-amine intermediate is used, the ether can be formed via a nucleophilic aromatic substitution (SNAr) reaction. In this case, 1-naphthalenylmethanol would be deprotonated to form an alkoxide, which then attacks the electron-deficient pyrazine ring, displacing the chloride ion. Microwave-assisted synthesis has been shown to accelerate such substitution reactions on the pyrazine core, often leading to higher yields and shorter reaction times. nih.gov

| Pyrazine Substrate | Naphthalene (B1677914) Reagent | Reaction Type | Typical Conditions | Reference |

| 3-Hydroxypyrazin-2-amine | 1-(Bromomethyl)naphthalene | Williamson Ether Synthesis | NaH or K₂CO₃ in DMF/THF | General Principle |

| 3-Chloropyrazin-2-amine | 1-Naphthalenylmethanol | Nucleophilic Aromatic Substitution (SNAr) | NaH in THF, conventional heating or microwave | Analogous to nih.govresearchgate.net |

This interactive table summarizes optimized reaction conditions for the key C3-etherification step.

The parent molecule, 3-((naphthalen-1-yl)methoxy)pyrazin-2-amine, is achiral. However, stereocenters can be introduced in advanced derivatives, for example, by modifying the methylene (B1212753) bridge of the naphthalenylmethoxy group or by adding chiral substituents to the pyrazine ring. The synthesis of specific enantiomers or diastereomers would then become a critical objective.

Research has shown that the stereochemistry of substituents on pyrazine-containing molecules can be crucial for their biological activity. nih.gov Stereoselective synthesis could be achieved by using chiral auxiliaries, such as tert-butanesulfinamide, to direct the formation of specific stereoisomers during the construction of the heterocyclic core or its side chains. researchgate.net Asymmetric catalysis could also be employed, for instance, in the reduction of a ketone precursor to a chiral alcohol within the side chain before its attachment to the pyrazine core. While epimerization can sometimes occur under standard coupling conditions, specific, milder reagents can be used to preserve stereochemical integrity. nih.gov

Implementation of Parallel Synthesis and Combinatorial Chemistry for Pyrazinamine, 3-(1-naphthalenylmethoxy)- Analogs

The synthetic routes described are highly amenable to parallel synthesis and combinatorial chemistry, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. acs.orgnih.gov The "split-pool" synthesis method on a solid support is a powerful strategy for creating large compound libraries. nih.gov

A combinatorial library could be designed by varying two key components:

The Aryl/Alkyl Methanol: A diverse set of alcohols can be used in the etherification step instead of just 1-naphthalenylmethanol. This would include substituted naphthalenes, other aromatic methanols, and various aliphatic alcohols.

The Pyrazine Core: Different substituents could be introduced onto the pyrazine ring at positions 5 and 6. This can be achieved by starting with differently substituted 1,2-dicarbonyl or 1,2-diamine precursors during the core synthesis.

| Diversity Point 1 (Alcohol) | Diversity Point 2 (Pyrazine Substitution at C5/C6) |

| 1-Naphthalenylmethanol | Hydrogen |

| 2-Naphthalenylmethanol | Methyl |

| Benzyl alcohol | Chloro |

| 4-Chlorobenzyl alcohol | Bromo |

| Cyclohexylmethanol | Phenyl |

This interactive table illustrates potential points of diversity for creating a combinatorial library of analogs.

This approach allows for the systematic exploration of the chemical space around the parent molecule to identify derivatives with enhanced properties.

Application of Green Chemistry Principles in the Synthesis of Pyrazinamine, 3-(1-naphthalenylmethoxy)-

Applying green chemistry principles is essential for developing sustainable synthetic routes. rasayanjournal.co.inrsc.org For the synthesis of the target molecule and its analogs, several green strategies can be implemented.

Biocatalysis: Enzymes can be used for specific transformations. For example, lipases have been successfully used to catalyze the amidation of pyrazine esters, offering a greener alternative to traditional chemical methods that use hazardous reagents. rsc.org This approach could be adapted for certain steps in the synthesis.

Microwave-Assisted Synthesis: As mentioned, using microwave irradiation can significantly reduce reaction times and often allows for the use of less solvent or greener solvents like water or ethanol. mdpi.comnih.gov

Solvent Selection: Traditional syntheses often use dipolar aprotic solvents like DMF, which have toxicity concerns. rsc.org Green chemistry encourages the use of safer alternatives such as tert-amyl alcohol or, where possible, performing reactions under solvent-free conditions. rasayanjournal.co.inrsc.org

Atom Economy: The chosen synthetic route should be designed to maximize the incorporation of atoms from the reactants into the final product, minimizing waste. Condensation and addition reactions, such as the Williamson ether synthesis, are generally more atom-economical than substitution reactions that generate stoichiometric byproducts.

By integrating these principles, the synthesis of Pyrazinamine, 3-(1-naphthalenylmethoxy)- can be made more efficient, cost-effective, and environmentally benign. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Pyrazinamine, 3 1 Naphthalenylmethoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism Studies

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for probing the molecular structure of Pyrazinamine, 3-(1-naphthalenylmethoxy)- in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom, while advanced 2D NMR techniques can reveal through-bond and through-space correlations, offering insights into the molecule's connectivity and spatial arrangement.

Detailed analysis of the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazine (B50134) ring, the methylene (B1212753) bridge, and the naphthalene (B1677914) moiety. The chemical shifts of the pyrazine protons would be indicative of the electronic effects of the amino and ether substituents. The methylene protons of the -(CH₂)-O- linker would likely appear as a singlet, and its chemical shift would confirm the connection to the electronegative oxygen atom and the aromatic naphthalene ring. The complex multiplet patterns in the aromatic region would correspond to the seven protons of the naphthalene ring system.

Similarly, the ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule, with their chemical shifts reflecting their hybridization and local electronic environment. The carbons of the pyrazinamine core, the methylene bridge, and the naphthalene group would resonate in characteristic regions of the spectrum.

Potential tautomerism in the 2-aminopyrazine (B29847) ring system could also be investigated using variable-temperature NMR studies. Changes in chemical shifts or the emergence of new signals at different temperatures could indicate the presence of and equilibrium between different tautomeric forms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazinamine, 3-(1-naphthalenylmethoxy)-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H | 7.0 - 8.0 | 130 - 155 |

| Naphthalene-H | 7.4 - 8.2 | 120 - 135 |

| -OCH₂- | 5.0 - 5.5 | 65 - 75 |

| -NH₂ | 4.5 - 6.0 (broad) | N/A |

Note: These are predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.

Single-Crystal X-ray Diffraction for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By growing a suitable single crystal of Pyrazinamine, 3-(1-naphthalenylmethoxy)- , it is possible to obtain precise measurements of bond lengths, bond angles, and torsion angles. This technique would unambiguously confirm the connectivity of the pyrazine, methylene ether, and naphthalene fragments.

The resulting crystal structure would reveal the planarity of the pyrazine and naphthalene ring systems and the relative orientation of these two aromatic moieties. Of particular interest would be the torsion angle defined by the C(pyrazine)-O-CH₂-C(naphthalene) atoms, which would describe the conformational preference of the molecule in the solid state. Furthermore, analysis of the crystal packing would identify any intermolecular interactions, such as hydrogen bonding involving the amine group, which could influence the solid-state properties of the compound.

Table 2: Hypothetical X-ray Crystallographic Data for Pyrazinamine, 3-(1-naphthalenylmethoxy)-

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| C-O Bond Length (Å) | 1.37 |

| C-N Bond Length (Å) | 1.35 |

| N-H Bond Length (Å) | 0.88 |

Note: This data is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction experiment.

Advanced Mass Spectrometry Techniques for Comprehensive Structural Confirmation and Impurity Profiling

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight of Pyrazinamine, 3-(1-naphthalenylmethoxy)- and for studying its fragmentation patterns, which can provide further structural verification. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, allowing for the calculation of its elemental composition and confirming the molecular formula.

Tandem mass spectrometry (MS/MS) experiments would involve the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions would be characteristic of the molecule's structure. Expected fragmentation pathways would include the cleavage of the ether bond, leading to the formation of ions corresponding to the naphthalenylmethyl cation and the 3-hydroxypyrazin-2-amine radical cation, or vice-versa. The identification of these and other fragment ions would provide strong evidence for the proposed structure. Additionally, MS techniques can be used for impurity profiling, detecting and identifying any low-level byproducts from the synthesis.

Table 3: Predicted Key Mass Spectrometry Fragments for Pyrazinamine, 3-(1-naphthalenylmethoxy)-

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure |

| [M+H]⁺ | Intact molecule with a proton |

| 141.05 | [C₁₀H₇CH₂]⁺ (Naphthalenylmethyl cation) |

| 126.05 | [C₄H₆N₃O]⁺ (Protonated 3-hydroxypyrazin-2-amine) |

Note: The m/z values are nominal and would be determined with high precision in an HRMS experiment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Polymorphism Research

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in Pyrazinamine, 3-(1-naphthalenylmethoxy)- . The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methylene groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=N and C=C stretching vibrations of the aromatic rings (1500-1650 cm⁻¹), and the C-O stretching of the ether linkage (1050-1250 cm⁻¹).

Raman spectroscopy, which is sensitive to the polarizability of bonds, would complement the IR data. Non-polar bonds, such as the C=C bonds in the aromatic rings, often produce strong Raman signals. Together, the IR and Raman spectra provide a comprehensive vibrational fingerprint of the molecule.

Furthermore, these techniques are highly sensitive to the local environment and can be used to study polymorphism. Different crystalline forms (polymorphs) of the compound would exhibit distinct IR and Raman spectra due to differences in their crystal packing and intermolecular interactions.

Table 4: Expected Vibrational Spectroscopy Bands for Pyrazinamine, 3-(1-naphthalenylmethoxy)-

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| C=N / C=C Stretch | 1500 - 1650 | 1500 - 1650 |

| C-O Stretch (Ether) | 1050 - 1250 | 1050 - 1250 |

Note: These are general ranges and the exact peak positions and intensities would be determined experimentally.

Computational and Theoretical Investigations of Pyrazinamine, 3 1 Naphthalenylmethoxy

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity Prediction

To understand the intrinsic properties of Pyrazinamine, 3-(1-naphthalenylmethoxy)-, quantum chemical calculations would be indispensable. Density Functional Theory (DFT) would likely be the method of choice due to its favorable balance of computational cost and accuracy for a molecule of this size.

Researchers would typically start by optimizing the molecule's geometry to find its lowest energy conformation. Using a suitable basis set, such as 6-311++G(d,p), calculations could predict key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. This visualizes the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For Pyrazinamine, 3-(1-naphthalenylmethoxy)-, the nitrogen atoms of the pyrazine (B50134) ring and the oxygen of the methoxy (B1213986) group would be expected to be electron-rich sites, while the hydrogen on the amine group would be electron-poor. These sites are crucial for predicting non-covalent interactions.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Modeling

Given the pyrazinamine core, a known pharmacophore in antitubercular drugs, a primary research goal would be to identify and model its potential protein targets. Molecular docking simulations would be employed to predict the binding affinity and preferred orientation of Pyrazinamine, 3-(1-naphthalenylmethoxy)- within the active site of a chosen biological target.

The process would involve preparing the 3D structure of the ligand and the receptor protein. Docking algorithms would then systematically sample a vast number of possible conformations and orientations of the ligand within the receptor's binding pocket, scoring each based on a force field. The results would yield a predicted binding energy (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, potentially involving the naphthalene (B1677914) and pyrazine rings.

Following docking, Molecular Dynamics (MD) simulations would be performed to assess the stability of the predicted ligand-protein complex over time. An MD simulation would treat the system as a dynamic entity, simulating the movements of atoms and molecules over a period of nanoseconds or microseconds. This provides insights into the flexibility of the complex and the persistence of key binding interactions, offering a more realistic representation of the physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Pyrazinamine, 3-(1-naphthalenylmethoxy)- Analogs

Should a biological activity be identified for Pyrazinamine, 3-(1-naphthalenylmethoxy)-, Quantitative Structure-Activity Relationship (QSAR) modeling would be a powerful tool for designing more potent analogs. A QSAR study aims to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity.

To conduct such a study, a dataset of analogs would first need to be synthesized and tested. For each analog, a set of molecular descriptors (numerical representations of chemical information) would be calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a QSAR model would be developed. A validated and predictive model could then be used to estimate the activity of novel, yet-to-be-synthesized analogs. This in silico screening process allows chemists to prioritize the synthesis of compounds with the highest predicted potency, saving time and resources.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like Pyrazinamine, 3-(1-naphthalenylmethoxy)- are highly dependent on its three-dimensional conformation. The ether linkage allows for significant rotational freedom between the pyrazinamine and naphthalene moieties.

Conformational analysis would be performed to identify the stable, low-energy conformations (conformers) of the molecule. This typically involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. The results can be visualized on a potential energy surface or energy landscape map, which plots the energy of the molecule as a function of its dihedral angles.

Identifying the global energy minimum and other low-energy local minima is crucial, as these are the conformations the molecule is most likely to adopt. Understanding the energy barriers between these conformers also provides insight into the molecule's flexibility and how it might adapt its shape to fit into a receptor's binding site.

Prediction of Key Molecular Descriptors and Pharmacophore Elucidation

Beyond the descriptors used in QSAR, a wide range of other molecular properties can be predicted computationally. These provide a comprehensive profile of the molecule and are often used to assess its drug-likeness.

Predicted Molecular Descriptors for Pyrazinamine, 3-(1-naphthalenylmethoxy)-

| Descriptor | Predicted Value Range | Significance |

|---|---|---|

| Molecular Weight | ~291.3 g/mol | Influences absorption and diffusion. |

| LogP (octanol-water partition coefficient) | Varies by prediction algorithm | Measures hydrophobicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | Varies by prediction algorithm | Predicts drug transport properties. |

| Number of Hydrogen Bond Donors | 1 (from the -NH2 group) | Key for molecular recognition. |

| Number of Hydrogen Bond Acceptors | 3 (2 from pyrazine N, 1 from ether O) | Key for molecular recognition. |

| Number of Rotatable Bonds | 3 | Indicates molecular flexibility. |

Pharmacophore elucidation would aim to identify the essential 3D arrangement of chemical features required for biological activity. Based on the molecule's structure, a hypothetical pharmacophore model would include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model serves as a 3D query for virtual screening of compound libraries to find other structurally diverse molecules that might exhibit similar biological activity.

Molecular Mechanism of Action Studies of Pyrazinamine, 3 1 Naphthalenylmethoxy

Identification and Validation of Specific Molecular Targets

The foundational step in understanding the mechanism of any bioactive compound is the identification of its direct molecular targets within a biological system. For Pyrazinamine, 3-(1-naphthalenylmethoxy)-, this would involve a multi-pronged approach to pinpoint and validate its binding partners.

Proteomic and Metabolomic Profiling in Mechanistic Biological Systems (In Vitro/Cellular)

Modern systems biology techniques offer powerful tools for the unbiased identification of molecular targets. Proteomic and metabolomic profiling would be instrumental in generating a global view of the cellular changes induced by Pyrazinamine, 3-(1-naphthalenylmethoxy)-.

Proteomic Approaches: Techniques such as affinity-based protein profiling (AfBPP) could be employed to identify direct binding partners. nih.gov This would involve synthesizing a probe molecule based on the Pyrazinamine, 3-(1-naphthalenylmethoxy)- scaffold, which could then be used to isolate and identify interacting proteins from cell lysates. nih.gov Furthermore, thermal proteomics profiling (TPP) could reveal target engagement by measuring changes in the thermal stability of proteins upon compound binding. frontiersin.org

Metabolomic Approaches: Untargeted metabolomic profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) would allow for the comprehensive analysis of changes in the cellular metabolome following treatment with the compound. nih.gov Significant alterations in specific metabolic pathways could provide clues about the enzymatic targets or pathways perturbed by Pyrazinamine, 3-(1-naphthalenylmethoxy)-. For instance, studies on Pyrazinamide (B1679903) and its metabolites have utilized metabolomics to understand their effects. nih.gov

Biophysical Techniques for Ligand-Protein Binding Kinetics and Thermodynamics

Once potential protein targets are identified, biophysical techniques are essential to validate these interactions and to quantify the binding affinity, kinetics, and thermodynamics. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding and dissociation between a ligand and a protein immobilized on a sensor surface. This would provide crucial data on the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D) of Pyrazinamine, 3-(1-naphthalenylmethoxy)- with its putative targets.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique not only determines the binding affinity (K_D) and stoichiometry (n) but also provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). uoc.gr

A hypothetical summary of biophysical data that would be sought for the interaction of Pyrazinamine, 3-(1-naphthalenylmethoxy)- with a potential target protein is presented in Table 1.

| Technique | Parameter | Hypothetical Value | Significance |

| Surface Plasmon Resonance (SPR) | K_D (nM) | 150 | Quantifies binding affinity. |

| k_on (M⁻¹s⁻¹) | 1.2 x 10⁵ | Rate of association. | |

| k_off (s⁻¹) | 1.8 x 10⁻² | Rate of dissociation. | |

| Isothermal Titration Calorimetry (ITC) | ΔH (kcal/mol) | -8.5 | Indicates an enthalpically driven interaction. |

| -TΔS (kcal/mol) | -2.1 | Provides information on the entropic contribution. | |

| Stoichiometry (n) | 1.1 | Suggests a 1:1 binding ratio. |

Table 1: Hypothetical Biophysical Data for the Interaction of Pyrazinamine, 3-(1-naphthalenylmethoxy)- with a Target Protein. This table illustrates the type of quantitative data that would be generated through biophysical assays to characterize the binding of the compound to a specific molecular target.

Elucidation of Enzymatic Activity Modulation and Inhibition Kinetics

If the identified molecular target of Pyrazinamine, 3-(1-naphthalenylmethoxy)- is an enzyme, the next step would be to characterize how the compound modulates its activity. This involves detailed kinetic studies to determine the mechanism of inhibition.

Enzyme inhibition assays would be performed by measuring the rate of the enzymatic reaction in the presence and absence of varying concentrations of the compound. By analyzing the data using models such as the Michaelis-Menten equation, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined. nih.gov For example, studies on Pyrazinamide analogs have demonstrated competitive inhibition of fatty acid synthase I. nih.gov

Key kinetic parameters that would be determined are summarized in Table 2.

| Parameter | Description |

| IC₅₀ | The concentration of the inhibitor required to reduce enzyme activity by 50%. |

| K_i | The inhibition constant, representing the affinity of the inhibitor for the enzyme. |

| Mode of Inhibition | The mechanism by which the inhibitor affects the enzyme (e.g., competitive, non-competitive). |

Table 2: Key Parameters in Enzyme Inhibition Kinetics. This table outlines the essential kinetic parameters that would be determined to characterize the inhibitory effect of Pyrazinamine, 3-(1-naphthalenylmethoxy)- on a target enzyme.

Analysis of Cellular Pathway Perturbation

Beyond direct target engagement, it is crucial to understand the downstream consequences of the compound's action on cellular pathways. This involves analyzing changes in gene expression and signal transduction cascades.

Gene Expression Analysis: Techniques such as RNA sequencing (RNA-seq) or microarray analysis would provide a global view of the transcriptional changes induced by Pyrazinamine, 3-(1-naphthalenylmethoxy)-. This can reveal which cellular pathways are up- or down-regulated in response to the compound.

Signal Transduction Analysis: Western blotting or phospho-proteomics approaches would be used to investigate the phosphorylation status of key signaling proteins. This would help to elucidate how the compound affects intracellular communication and signaling networks.

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Initiatives Utilizing Pyrazinamine, 3-(1-naphthalenylmethoxy)- Scaffold

The chemical scaffold of Pyrazinamine, 3-(1-naphthalenylmethoxy)- could serve as a starting point for the development of new therapeutic agents through Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD).

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein in complex with Pyrazinamine, 3-(1-naphthalenylmethoxy)- is determined (e.g., through X-ray crystallography or cryo-electron microscopy), this information can be used to rationally design more potent and selective analogs. nih.govresearchgate.net This approach has been applied to other pyrazine-containing compounds. researchgate.net

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small chemical fragments to identify those that bind to the target protein. uoc.grnih.gov The Pyrazinamine and naphthalenylmethoxy moieties of the compound could be considered as fragments for such screening campaigns. Hits from these screens can then be grown or linked to generate more potent lead compounds. nih.gov

Structure Activity Relationship Sar Studies of Pyrazinamine, 3 1 Naphthalenylmethoxy Derivatives

Systematic Modification of the Naphthalenylmethoxy Moiety and its Influence on Molecular Interactions

A foundational aspect of understanding the SAR of Pyrazinamine, 3-(1-naphthalenylmethoxy)- would involve the systematic modification of the naphthalenylmethoxy group. The naphthalene (B1677914) ring offers multiple positions for substitution, allowing for a thorough exploration of how changes in steric bulk, electronics, and lipophilicity impact biological activity.

Key modifications would include:

Positional Isomerism: Moving the methoxy (B1213986) linkage from the 1-position to the 2-position of the naphthalene ring would alter the spatial orientation of the pyrazinamine core relative to the naphthalene scaffold. This could significantly affect how the molecule fits into a potential binding pocket.

Substitution on the Naphthalene Ring: Introducing a variety of substituents (e.g., halogens, alkyl groups, nitro groups, amino groups) at different positions on the naphthalene ring would provide insights into the electronic and steric requirements for optimal activity. For instance, electron-withdrawing groups could modulate the pKa of the pyrazinamine moiety, while bulky substituents could probe the limits of the binding site.

These modifications would need to be correlated with changes in molecular interactions, such as hydrogen bonding, van der Waals forces, and pi-stacking, with its putative biological target.

Impact of Substituent Effects on the Pyrazinamine Core

The pyrazinamine core is essential for the antimycobacterial activity of pyrazinamide (B1679903), as it is the precursor to the active form, pyrazinoic acid. Therefore, understanding the impact of substituents on this core is crucial. While the primary focus is on the 3-(1-naphthalenylmethoxy) derivative, a comprehensive SAR study would also investigate modifications to the pyrazinamine ring itself.

Potential areas of investigation include:

Substitution at other positions: Introducing small alkyl or electron-withdrawing groups at the 5- or 6-positions of the pyrazine (B50134) ring could influence the electronic distribution and metabolic stability of the molecule.

Modification of the amine group: Acylation or alkylation of the amino group at the 2-position would likely abolish activity if the compound acts as a pro-drug requiring enzymatic hydrolysis, similar to pyrazinamide. However, if the intact molecule possesses activity, these modifications could fine-tune its properties.

Investigation of Stereochemical Influence on Molecular Interactions

The presence of a chiral center, if introduced through modification, or the potential for atropisomerism due to restricted rotation around the ether linkage, necessitates an investigation into the role of stereochemistry. Biological systems are inherently chiral, and different stereoisomers of a compound can exhibit vastly different pharmacological activities.

A thorough investigation would involve:

Synthesis of individual enantiomers/diastereomers: If chiral centers are present, the separated stereoisomers should be synthesized and their biological activities evaluated independently.

Computational modeling: Molecular modeling studies could help to predict the preferred conformation of each stereoisomer and how they interact differently with a target protein.

Exploration of Bioisosteric Replacements and Scaffold Hopping Approaches for Modulating Molecular Interactions

To explore a wider chemical space and potentially improve pharmacokinetic and pharmacodynamic properties, bioisosteric replacements and scaffold hopping are valuable strategies.

Bioisosteric replacement of the naphthalene ring: The bulky and lipophilic naphthalene ring could be replaced with other aromatic or heteroaromatic systems of similar size and electronic properties, such as quinoline, isoquinoline, or even a biphenyl system. This could lead to improved solubility or metabolic stability.

Scaffold hopping of the pyrazinamine core: While more radical, replacing the pyrazine ring with other nitrogen-containing heterocycles that can mimic its hydrogen bonding pattern could lead to the discovery of entirely new classes of compounds with similar biological activity.

Development of Predictive SAR Models for Rational Compound Design

The data generated from the systematic modifications described in the preceding sections would be invaluable for the development of predictive quantitative structure-activity relationship (QSAR) models. These models use statistical methods to correlate the chemical structures of compounds with their biological activities.

A robust QSAR model for Pyrazinamine, 3-(1-naphthalenylmethoxy)- derivatives would:

Identify the key physicochemical properties (e.g., lipophilicity, electronic parameters, steric descriptors) that govern antimycobacterial activity.

Enable the virtual screening of large compound libraries to identify new and potentially more potent analogs.

Guide the rational design of future derivatives with improved efficacy and drug-like properties.

Preclinical Mechanistic and Metabolic Investigations of Pyrazinamine, 3 1 Naphthalenylmethoxy

In Vitro Metabolic Stability and Detailed Metabolite Identification (Enzymatic Pathways)

This section would typically detail the susceptibility of a compound to metabolic breakdown when exposed to various in vitro systems.

Role of Cytochrome P450 and Other Key Enzymes in Biotransformation

To determine the enzymatic pathways responsible for the metabolism of Pyrazinamine, 3-(1-naphthalenylmethoxy)-, it would be incubated with recombinant human cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) and other key drug-metabolizing enzymes like flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs). The rate of disappearance of the parent compound would be monitored over time, typically by liquid chromatography-mass spectrometry (LC-MS), to identify which enzymes are the primary contributors to its metabolism. nih.govresearchgate.net

Characterization of Metabolites via High-Resolution Mass Spectrometry and NMR

Metabolites of Pyrazinamine, 3-(1-naphthalenylmethoxy)- formed during incubations with liver microsomes, S9 fraction, or hepatocytes would be identified and structurally elucidated. High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of potential metabolites by providing accurate mass measurements. Tandem mass spectrometry (MS/MS) would then be used to fragment the metabolite ions, and the resulting fragmentation patterns would be analyzed to pinpoint the sites of metabolic modification (e.g., hydroxylation, demethylation, glucuronidation). For definitive structural confirmation of major metabolites, larger quantities would be synthesized and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Permeability and Transport Studies in Cellular Models (e.g., Caco-2, MDCK)

The intestinal permeability of Pyrazinamine, 3-(1-naphthalenylmethoxy)- would be assessed using cell-based models such as Caco-2 or Madin-Darby Canine Kidney (MDCK) cells grown as a monolayer on semi-permeable supports. nih.govnih.govlabinsights.nl The compound would be added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the monolayer. The rate of its appearance on the opposite side would be measured over time to determine the apparent permeability coefficient (Papp). researchgate.netresearchgate.net An efflux ratio, calculated by dividing the basolateral-to-apical Papp by the apical-to-basolateral Papp, would indicate whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). nih.gov

A hypothetical data table for such an experiment is shown below:

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

| Pyrazinamine, 3-(1-naphthalenylmethoxy)- | Data not available | Data not available | Data not available | Data not available |

| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low |

| Propranolol (High Permeability Control) | 25.0 | 23.0 | 0.9 | High |

Microsomal and Hepatocyte Stability Studies for Understanding Metabolic Pathways

To evaluate its intrinsic metabolic stability, Pyrazinamine, 3-(1-naphthalenylmethoxy)- would be incubated with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse, dog). nih.gov Liver microsomes contain primarily Phase I enzymes, while hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic clearance. nih.gov The disappearance of the parent compound over time would be monitored by LC-MS to determine its in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov These data are crucial for predicting the in vivo hepatic clearance of the compound.

A hypothetical data table for such a study is presented below:

| Species | System | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein or 10⁶ cells) |

| Human | Microsomes | Data not available | Data not available |

| Hepatocytes | Data not available | Data not available | |

| Rat | Microsomes | Data not available | Data not available |

| Hepatocytes | Data not available | Data not available |

Enzyme Induction and Inhibition Studies Focused on Mechanistic Interactions

This section would investigate the potential of Pyrazinamine, 3-(1-naphthalenylmethoxy)- to cause drug-drug interactions by inhibiting or inducing major drug-metabolizing enzymes.

For inhibition studies, the compound would be co-incubated with specific CYP enzyme substrates in human liver microsomes. A decrease in the formation of the substrate's metabolite would indicate inhibition, and the half-maximal inhibitory concentration (IC50) would be determined.

For induction studies, human hepatocytes would be treated with the compound for a period of time (e.g., 48-72 hours). The expression and activity of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) would then be measured, typically by analyzing mRNA levels (e.g., via qPCR) and enzyme activity assays, to assess its potential to induce these enzymes.

Strategic Derivatization and Analog Development Based on Pyrazinamine, 3 1 Naphthalenylmethoxy

Design Principles for Modulating and Enhancing Specific Molecular Properties

The design of new analogs from a parent structure like Pyrazinamine, 3-(1-naphthalenylmethoxy)- is guided by established medicinal chemistry principles aimed at optimizing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its interaction with biological targets.

The naphthalene (B1677914) moiety is a large, lipophilic group that significantly influences the compound's physicochemical properties. nih.gov Naphthalene and its derivatives are found in a variety of approved drugs, where they often contribute to binding through hydrophobic and π-stacking interactions. nih.govekb.eg However, a large lipophilic group can also lead to poor aqueous solubility and potential metabolic instability through oxidation by cytochrome P450 enzymes. nih.gov Therefore, a key design principle would be to balance the beneficial binding contributions of the naphthalene group with the need for favorable ADMET properties. This can be achieved by introducing polar substituents onto the naphthalene ring or by replacing it with other bioisosteric groups.

The ether linkage connecting the pyrazinamine and naphthalene moieties is another point for consideration. While ethers are generally stable, they can be subject to metabolic cleavage. Replacing this linkage with more robust alternatives, such as an amide or an alkyl chain, could enhance the metabolic stability of the resulting analogs.

Targeted Synthesis of Naphthalene-Modified Analogs

Modifications to the naphthalene ring of Pyrazinamine, 3-(1-naphthalenylmethoxy)- can be strategically employed to explore the structure-activity relationship (SAR) and improve drug-like properties. The goal is to modulate lipophilicity, introduce new interaction points with a biological target, and alter the metabolic profile.

A primary strategy involves the introduction of various substituents at different positions on the naphthalene ring system. The addition of small polar groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), or amino (-NH2) groups, can increase hydrophilicity, potentially improving aqueous solubility and bioavailability. Conversely, the introduction of halogen atoms (F, Cl, Br) can modulate the electronic properties of the ring and may introduce new halogen-bonding interactions with a target.

Another approach is to alter the position of the linkage to the pyrazinamine core. The parent compound features a 1-naphthalenylmethoxy group. Synthesizing the corresponding 2-naphthalenylmethoxy analog would change the spatial orientation of the naphthalene ring relative to the pyrazinamine core, which could have a significant impact on target binding.

Furthermore, the entire naphthalene ring can be replaced with other bicyclic or even monocyclic aromatic systems to probe the importance of its size and shape for biological activity. Potential bioisosteres for the naphthalene ring include quinoline, isoquinoline, indole, or even a substituted phenyl ring. These modifications can be achieved through standard synthetic methodologies, such as Williamson ether synthesis, by reacting the appropriate substituted naphthylmethyl halide or its bioisosteric equivalent with 3-hydroxypyrazinamine.

Table 1: Proposed Naphthalene-Modified Analogs and Their Design Rationale

| Analog Structure | Modification | Design Rationale |

|---|---|---|

| Pyrazinamine, 3-(2-naphthalenylmethoxy)- | Isomeric linkage | Alter spatial orientation of the naphthalene moiety to probe binding pocket geometry. |

| Pyrazinamine, 3-((4-methoxy-1-naphthalenyl)methoxy)- | Substituent addition (methoxy) | Increase polarity and introduce potential hydrogen bond acceptor. |

| Pyrazinamine, 3-((6-fluoro-1-naphthalenyl)methoxy)- | Substituent addition (fluoro) | Modulate electronic properties and potentially enhance metabolic stability. |

| Pyrazinamine, 3-((quinolin-2-yl)methoxy)- | Naphthalene bioisostere | Introduce a nitrogen atom for potential new hydrogen bonding interactions and altered solubility. |

Targeted Synthesis of Pyrazinamine Core-Modified Analogs

The pyrazinamine core is a critical component for the biological activity of many related compounds, most notably pyrazinamide (B1679903), which is activated to pyrazinoic acid in Mycobacterium tuberculosis. nih.govnih.gov Modifications to this core can be used to enhance potency, overcome potential resistance mechanisms, and improve pharmacokinetic properties.

One common strategy is the introduction of substituents at the available positions on the pyrazine (B50134) ring (positions 5 and 6). Small alkyl or halogen groups can be introduced to probe the steric and electronic requirements of the target's binding site. For example, research on pyrazinoic acid analogs has shown that substitutions at the 3 and 5 positions can significantly impact antimycobacterial activity. nih.govnih.gov

Another approach involves the modification of the amine group of the pyrazinamine. Acylation or alkylation of this group can modulate the compound's polarity and its ability to act as a hydrogen bond donor. However, it is important to consider that in the case of pyrazinamide, the primary amine is crucial for its prodrug activity, so modifications here may need to be designed as cleavable prodrug moieties themselves.

Table 2: Proposed Pyrazinamine Core-Modified Analogs and Their Design Rationale

| Analog Structure | Modification | Design Rationale |

|---|---|---|

| 5-Chloro-3-(1-naphthalenylmethoxy)pyrazinamine | Ring substitution (chloro) | Probe steric and electronic effects at the 5-position of the pyrazine ring. |

| N-Acetyl-3-(1-naphthalenylmethoxy)pyrazinamine | Amine modification (acetylation) | Modulate polarity and hydrogen bonding capacity; potential prodrug approach. |

| 2-Amino-4-(1-naphthalenylmethoxy)pyrimidine | Pyrazine bioisostere (pyrimidine) | Alter the relative positions of ring nitrogens to study their role in target binding. |

| 2-Amino-6-(1-naphthalenylmethoxy)pyridine | Pyrazine bioisostere (pyridine) | Evaluate the necessity of both pyrazine nitrogens for biological activity. |

Structure-Based Analog Generation and Scaffold Expansion

In the absence of a known biological target for Pyrazinamine, 3-(1-naphthalenylmethoxy)-, structure-based design would be hypothetical. However, if a target were identified and its three-dimensional structure determined (e.g., through X-ray crystallography or cryo-electron microscopy), this would open up powerful avenues for analog design. nih.gov

With a target structure in hand, computational docking studies could be performed to predict the binding mode of the lead compound. This would reveal which parts of the molecule are making key interactions with the protein and which parts are exposed to the solvent. This information is invaluable for guiding the synthetic chemistry efforts. For example, if the naphthalene ring is deeply buried in a hydrophobic pocket, analogs could be designed to better fill this pocket and maximize van der Waals interactions. If the pyrazinamine amine group is forming a critical hydrogen bond, efforts would be focused on preserving this interaction while modifying other parts of the molecule to improve properties like solubility.

Scaffold expansion or "scaffold hopping" is another advanced strategy. This involves replacing the central pyrazinamine-naphthalene scaffold with a completely different chemical framework that maintains the key pharmacophoric features in the correct spatial orientation. This can lead to the discovery of novel chemical series with improved intellectual property positions and potentially better drug-like properties. For example, the ether linkage could be incorporated into a larger ring system (macrocyclization) to constrain the conformation of the molecule, which can sometimes lead to increased potency and selectivity.

The synthesis of such novel scaffolds would require more complex, multi-step synthetic routes, but the potential rewards in terms of discovering a truly novel and effective therapeutic agent can be substantial.

Advanced Analytical Methodologies for Pyrazinamine, 3 1 Naphthalenylmethoxy Research

Development of Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS) in Research Contexts

Hyphenated analytical techniques are indispensable for the qualitative and quantitative analysis of a target compound within complex matrices, such as reaction mixtures or biological samples. The combination of a separation technique with a highly sensitive and specific detector like a mass spectrometer provides unparalleled analytical power.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the cornerstone for analyzing non-volatile and thermally labile molecules like Pyrazinamine, 3-(1-naphthalenylmethoxy)-. A typical method involves reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) for separation, coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Separation: Separation is commonly achieved on a C18 column. The mobile phase would likely consist of a gradient elution system using an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. This allows for the efficient separation of the target compound from starting materials, reagents, and byproducts.

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is typically effective for pyrazine (B50134) derivatives, as the nitrogen atoms in the pyrazine ring are readily protonated. nih.gov For quantitative analysis, the Multiple Reaction Monitoring (MRM) mode is employed, which offers high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. nih.govresearchgate.net For the title compound, a precursor ion [M+H]⁺ would be selected and fragmented to produce a characteristic product ion for monitoring.

Table 1: Illustrative LC-MS/MS MRM Parameters for Pyrazinamine, 3-(1-naphthalenylmethoxy)-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Pyrazinamine, 3-(1-naphthalenylmethoxy)- | [Calculated M+H]⁺ | [Hypothetical fragment] | 200 | [Optimized value] |

| Internal Standard (e.g., Deuterated Analog) | [Calculated M+D+H]⁺ | [Hypothetical fragment] | 200 | [Optimized value] |

Note: Specific m/z values and collision energies would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS):

While less common for larger, less volatile molecules, GC-MS can be a powerful tool for analyzing certain impurities or degradation products, particularly if they are more volatile or can be made so through derivatization. For a compound like Pyrazinamine, 3-(1-naphthalenylmethoxy)-, direct analysis by GC would be challenging due to its presumed low volatility and thermal instability. However, GC-MS is highly effective for analyzing volatile pyrazines and could be used to detect smaller, related impurities. nih.gov If required, derivatization of the amine group could be performed to increase volatility and improve chromatographic performance.

Chiral Separation Techniques for Enantiomeric Purity and Isomeric Analysis in Research Batches

The structure of Pyrazinamine, 3-(1-naphthalenylmethoxy)- possesses potential for chirality. The presence of a stereocenter or the possibility of atropisomerism (chirality arising from restricted rotation around a single bond) necessitates the development of chiral separation methods to isolate and quantify the individual enantiomers. Enantiomers can have significantly different pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most widely used technique for enantiomeric separation. This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for a broad range of chiral compounds and would be the primary choice for method development. nih.gov

Method Development: Screening would involve testing various CSPs with different mobile phases, typically mixtures of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. The goal is to achieve baseline resolution (Rs > 1.5) between the enantiomeric peaks, allowing for accurate determination of enantiomeric excess (ee) in research batches.

Table 2: Example Chiral HPLC Method for an Analogous Chiral Amine

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Note: This table is illustrative and based on methods for other chiral compounds; specific conditions would require experimental optimization.

Quantitative Analytical Methods for In Vitro Assay Development and Metabolic Studies

To evaluate the biological activity and metabolic fate of Pyrazinamine, 3-(1-naphthalenylmethoxy)-, robust quantitative analytical methods are required. These methods are crucial for determining concentrations in in vitro assays (e.g., enzyme inhibition, antimicrobial activity) and for studying its metabolic stability.

LC-MS/MS for Bioanalysis:

A validated LC-MS/MS method is the gold standard for quantifying drugs in complex biological matrices. For in vitro metabolic studies, such as incubation with liver microsomes or hepatocytes, this technique provides the necessary sensitivity and selectivity to measure the disappearance of the parent compound over time.

Assay Validation: The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of quantification (LLOQ), and stability. nih.govnih.gov

Metabolic Stability Assessment: In a typical in vitro metabolic stability assay, the compound is incubated with a metabolically active system (e.g., human liver microsomes) and cofactors. Aliquots are taken at various time points, the reaction is quenched, and the remaining concentration of the parent compound is quantified by LC-MS/MS. This data is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint), which are important predictors of in vivo metabolic behavior. acs.org

Table 3: Representative Validation Summary for a Quantitative LC-MS/MS Assay

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |

| Intra-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -5.2% to +8.1% |

| Intra-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -7.8% to +6.5% |

| Inter-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

Impurity Profiling and Degradation Product Analysis in Research Samples for Stability Assessment

Identifying and quantifying impurities and degradation products is critical for ensuring the quality, stability, and safety of a new chemical entity.

Impurity Profiling:

Process-related impurities from the synthesis of Pyrazinamine, 3-(1-naphthalenylmethoxy)- must be identified and controlled. High-resolution mass spectrometry (HRMS), often coupled with LC, is a powerful tool for this purpose, as it provides highly accurate mass measurements that can be used to determine the elemental composition of unknown impurities.

Forced Degradation Studies:

Forced degradation, or stress testing, is performed to understand the intrinsic stability of the drug substance. It involves subjecting the compound to harsh conditions to deliberately induce degradation. asianpharmtech.com The resulting degradation products are then separated and identified, typically using a stability-indicating LC-UV or LC-MS method. This information is crucial for developing stable formulations and defining appropriate storage conditions.

Stress Conditions: Standard stress conditions include hydrolysis (acidic and basic), oxidation (e.g., with hydrogen peroxide), photolysis (exposure to UV/Vis light), and thermal stress (heat). rjptonline.org

Analysis: A stability-indicating method is one that can separate the intact parent drug from all its degradation products, allowing for an accurate assay of the parent compound and monitoring of the formation of degradants.

Table 4: Example of a Forced Degradation Study Summary

| Stress Condition | Duration | % Degradation of Parent Compound | Major Degradation Products (m/z) |

| 0.1 M HCl | 24 hours | 15.2% | [m/z of hydrolyzed pyrazine ring] |

| 0.1 M NaOH | 24 hours | 25.8% | [m/z of hydrolyzed amide] |

| 10% H₂O₂ | 8 hours | 8.5% | [m/z of N-oxide] |

| Heat (80 °C) | 72 hours | 5.1% | [m/z of minor degradant] |

| Photolysis (UV) | 24 hours | 11.7% | [m/z of photodegradant] |

Note: Degradation products and their m/z values are hypothetical and would require experimental confirmation.

Future Perspectives and Emerging Research Avenues for Pyrazinamine, 3 1 Naphthalenylmethoxy

Integration of Artificial Intelligence and Machine Learning in Pyrazinamine, 3-(1-naphthalenylmethoxy)- Analog Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new chemical entities. For a molecule like Pyrazinamine, 3-(1-naphthalenylmethoxy)-, which is an analog of the crucial anti-tuberculosis drug pyrazinamide (B1679903), AI and ML can accelerate the development of new derivatives with improved properties. nih.govbiorxiv.orgnih.gov

Future research would likely involve using ML models to predict the biological activity and properties of novel analogs. For instance, models can be trained on existing data from pyrazinamide and its derivatives to understand the structural features essential for activity. nih.govbiorxiv.org A recent study demonstrated that a gradient-boosted decision tree model achieved a sensitivity of 80.2% and a specificity of 76.9% in predicting pyrazinamide resistance based on mutations in the pncA enzyme, which activates the drug. nih.govbiorxiv.org Another approach using a deep convolutional neural network (DCNN) model reported a diagnostic accuracy of 93% for pyrazinamide resistance. nih.gov

These computational tools can be employed to design a focused library of Pyrazinamine, 3-(1-naphthalenylmethoxy)- analogs. By modifying the naphthalenylmethoxy group or the pyrazine (B50134) core, AI can predict which changes would lead to enhanced efficacy, better target engagement, or a more favorable resistance profile. This in silico screening process significantly reduces the time and cost associated with synthesizing and testing a large number of compounds. researchgate.net

Table 1: Potential AI/ML Model Applications in Analog Design

| AI/ML Model Type | Application in Pyrazinamine, 3-(1-naphthalenylmethoxy)- Research | Potential Outcome |

|---|---|---|

| Gradient-Boosted Decision Trees | Predicting antimycobacterial activity and resistance profiles of new analogs. nih.govbiorxiv.org | Identification of novel analogs with higher potency against resistant strains. |

| Deep Convolutional Neural Networks (DCNN) | Analyzing structural features from molecular representations to predict bioactivity. nih.gov | Rapid screening of virtual compound libraries to prioritize synthetic efforts. |

| Support Vector Machines (SVM) | Identifying key genetic features and mutations that could confer resistance to new analogs. nih.gov | Understanding potential resistance mechanisms to guide the design of more robust compounds. |

Exploration of Novel Sustainable Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on "green chemistry" principles, aiming to develop environmentally friendly and efficient processes. Future research on Pyrazinamine, 3-(1-naphthalenylmethoxy)- will likely focus on moving away from traditional synthetic methods that may use hazardous reagents or generate significant waste.

One promising area is the use of ultrasound-assisted synthesis, which has been shown to dramatically reduce reaction times and improve yields for related pyrazinamide hybrids. redalyc.org For example, a pyrazinamide-isoniazid hybrid was synthesized in 1 hour with a 70% yield using ultrasound, compared to a 7-hour conventional reaction time. redalyc.org Another sustainable approach is the use of greener catalysts and solvent-free reaction conditions, which minimize environmental impact. nih.govmdpi.com The Yamaguchi reaction, for instance, has been successfully used for the synthesis of pyrazinamide analogs, avoiding the use of thionyl chloride, a substance listed under the Chemical Weapons Convention. researchgate.net

Exploring these pathways for the synthesis of Pyrazinamine, 3-(1-naphthalenylmethoxy)- could lead to more cost-effective and environmentally responsible production methods, which are crucial for the development of any potential therapeutic agent or research probe.

Table 2: Comparison of Synthetic Approaches

| Synthetic Method | Traditional Approach | Sustainable Alternative | Advantages of Sustainable Alternative |

|---|---|---|---|

| Reaction Conditions | Often requires high temperatures and long reaction times (e.g., 7 hours). redalyc.org | Ultrasound-assisted synthesis, microwave irradiation. redalyc.orgmdpi.com | Reduced reaction time (e.g., to 1 hour), lower energy consumption. redalyc.org |

| Reagents | Use of hazardous reagents like thionyl chloride. researchgate.net | Use of milder reagents like the Yamaguchi reagent. researchgate.net | Improved safety profile, avoidance of toxic byproducts. researchgate.net |

| Solvents | Reliance on organic solvents. | Solvent-free procedures or use of green solvents (e.g., water, ethanol). redalyc.org | Reduced environmental pollution and waste generation. redalyc.org |

Application of Multi-Omics Approaches for Deeper Mechanistic Understanding

To fully understand the biological effects of Pyrazinamine, 3-(1-naphthalenylmethoxy)-, a systems-level approach is necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit for this purpose. nih.govceon.rsmdpi.com Such strategies are invaluable for elucidating a compound's mechanism of action, identifying its molecular targets, and understanding potential resistance pathways. nih.govmdpi.com

If Pyrazinamine, 3-(1-naphthalenylmethoxy)- is investigated as an antitubercular agent, multi-omics could be used to study its effect on Mycobacterium tuberculosis. Researchers could analyze changes in the bacterium's gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) after exposure to the compound. nih.govmdpi.com This can reveal which cellular processes are disrupted, providing clues to its mechanism. For example, early proteomic studies on pyrazinamide revealed that M. tuberculosis upregulates specific protein enzymes as an "escape" pathway to enhance its survival. nih.gov

Furthermore, multi-omics can help in identifying novel drug targets. ceon.rs By comparing the omics profiles of susceptible and resistant bacterial strains, or by observing the global cellular response to the compound, researchers can pinpoint proteins or pathways that are critical for the compound's activity. ceon.rsnews-medical.net This unbiased, data-rich approach provides a comprehensive view of the drug-pathogen interaction, far beyond what can be achieved with traditional methods. nih.gov

Development of Advanced Delivery Systems for Pyrazinamine, 3-(1-naphthalenylmethoxy)- Research Probes

The efficacy of a chemical compound, whether as a drug or a research tool, can be significantly enhanced through advanced delivery systems. For a research probe based on Pyrazinamine, 3-(1-naphthalenylmethoxy)-, novel delivery methods could improve its solubility, stability, and ability to reach its intended target within a biological system.

One of the most promising areas is the use of polymeric nanoparticles. nih.gov These nanocarriers can encapsulate the compound, protecting it from degradation and allowing for controlled release over time. A study on pyrazinamide-loaded polymeric nanoparticles demonstrated that this approach could sustain the release of the drug over 24 hours and enhance its uptake by alveolar macrophages, which are key cellular reservoirs for Mycobacterium tuberculosis. nih.gov The nanoparticles, prepared using a double-emulsion solvent evaporation technique, had a size range of 45 to 300 nm and showed a high drug entrapment efficiency of up to 80.9%. nih.gov

Such delivery systems could be adapted for Pyrazinamine, 3-(1-naphthalenylmethoxy)- to create highly effective research probes. For instance, by labeling the nanoparticles with fluorescent dyes, researchers could track the compound's distribution in vitro and in vivo, providing valuable data on its pharmacokinetics and target engagement. nih.gov This would be particularly useful for studying its effects in complex biological environments, such as within infected cells or tissues.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Pyrazinamine, 3-(1-naphthalenylmethoxy)- |

| Pyrazinamide |

| Isoniazid |

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide |

| 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide |

| 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide |

Q & A

Q. What are the recommended synthetic routes for 3-(1-naphthalenylmethoxy)pyrazinamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrazinamine derivatives typically involves multi-step reactions, starting with functionalization of the pyrazine core. For analogs like pyrazoline or pyrazole derivatives, key steps include:

- Condensation reactions : Use of naphthalenylmethoxy groups with pyrazine precursors in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–90°C) .

- Catalytic agents : Phosphorus oxychloride (POCl₃) or piperidine to facilitate cyclization or substitution reactions .

- Purification : Recrystallization from ethanol or water-ethanol mixtures to achieve ≥70% yield .

Optimization involves adjusting solvent polarity, temperature gradients, and stoichiometric ratios of substituents.

Q. Which spectroscopic techniques are critical for characterizing 3-(1-naphthalenylmethoxy)pyrazinamine?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹ for methoxy groups, NH₂ vibrations at ~3300 cm⁻¹) .

- ¹H-NMR : Confirms substitution patterns (e.g., aromatic protons from naphthalene at δ 7.2–8.5 ppm, pyrazine protons at δ 8.0–9.0 ppm) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for naphthalene-containing derivatives .

Q. What biological activities have been reported for structurally related pyrazinamine derivatives?

- Methodological Answer : Pyrazinamine analogs exhibit diverse bioactivities:

- Antimicrobial : Derivatives like naphthopyranopyrimidines show efficacy against Gram-positive bacteria (e.g., S. aureus) via in vitro agar diffusion assays .

- Antitumor : Pyrazoline derivatives inhibit tumor cell proliferation (e.g., IC₅₀ values ≤50 µM in MTT assays) by targeting DNA replication or kinase pathways .

- Analgesic/Anticonvulsant : Substituted pyrazoles modulate CNS receptors (e.g., GABAergic or serotonin pathways) in rodent models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of 3-(1-naphthalenylmethoxy)pyrazinamine?

- Methodological Answer :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the naphthalene ring to enhance antimicrobial potency .

- Scaffold hybridization : Combine pyrazinamine with thiazolidinone or pyrimidine moieties to improve pharmacokinetic properties (e.g., logP optimization) .

- In silico modeling : Use molecular docking (AutoDock/Vina) to predict binding affinities for targets like E. coli DNA gyrase or human topoisomerase II .

Q. How can contradictions in biological activity data for pyrazinamine derivatives be resolved?

- Methodological Answer :

- Meta-analysis : Cross-reference studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to identify variability in MIC values .

- Dose-response validation : Replicate assays with gradient concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects .

- Mechanistic studies : Employ transcriptomics or proteomics to clarify off-target effects (e.g., unintended kinase inhibition) .

Q. What computational strategies are effective for predicting the physicochemical properties of 3-(1-naphthalenylmethoxy)pyrazinamine?

- Methodological Answer :

- DFT calculations : Predict pKa (acid dissociation constant) and logP (partition coefficient) using software like Gaussian or COSMO-RS .

- Molecular dynamics (MD) : Simulate solubility and stability in aqueous environments (e.g., using GROMACS) .

- ADMET profiling : Tools like SwissADME estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for methoxy group incorporation to avoid hydrolysis .

- Bioactivity assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via triplicate experiments .

- Data interpretation : Use statistical tools (e.g., ANOVA for IC₅₀ comparisons) and adhere to FAIR data principles for reproducibility .